molecular formula C15H15NO2 B1610425 3-(Cyclohex-1-en-1-yl)-1H-indole-6-carboxylic acid CAS No. 494799-16-5

3-(Cyclohex-1-en-1-yl)-1H-indole-6-carboxylic acid

Cat. No.: B1610425
CAS No.: 494799-16-5
M. Wt: 241.28 g/mol
InChI Key: XQBDRIDNEPEVTF-UHFFFAOYSA-N
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Description

Core Molecular Architecture and Functional Group Analysis

The molecular architecture of 3-(Cyclohex-1-en-1-yl)-1H-indole-6-carboxylic acid is characterized by three distinct structural domains that collectively define its chemical behavior and potential applications. The central indole core consists of a fused benzene-pyrrole ring system, which serves as the primary scaffold for the molecule. This bicyclic aromatic system provides both electron-rich character through the pyrrole nitrogen and aromatic stability through the benzene ring. The indole framework has been extensively studied in medicinal chemistry due to its prevalence in natural products and pharmaceutical compounds, with the 6-position specifically recognized for its unique electronic environment that differs significantly from other substitution positions on the indole ring.

The cyclohex-1-en-1-yl substituent at the 3-position introduces a six-membered alicyclic ring containing one double bond, which significantly influences the overall molecular geometry and conformational flexibility. This cyclohexene moiety exists primarily in a half-chair conformation, as established by computational studies showing that cyclohexene adopts this geometry as its most stable form, unlike cyclohexane which prefers a chair conformation. The presence of the double bond in the cyclohexene ring creates a planar region that contrasts with the three-dimensional character of the saturated portions, leading to unique steric interactions with the indole core. The conformational dynamics of this system involve ring inversion processes that occur through twist-boat intermediates, with energy barriers significantly lower than those observed in cyclohexane systems.

The carboxylic acid functional group positioned at the 6-carbon of the indole benzene ring provides both hydrogen bonding capability and ionizable character under physiological conditions. Studies of indole-6-carboxylic acid have shown that this position exhibits a predicted pKa value of approximately 4.44, indicating moderate acidity that is typical for aromatic carboxylic acids. The 6-position placement is particularly significant because it positions the carboxylic acid functionality on the benzene portion of the indole ring, where it experiences different electronic effects compared to carboxylic acids at the 2- or 3-positions. This positioning results in specific hydrogen bonding patterns and potential metal coordination sites that can influence both the compound's solid-state structure and its solution behavior.

Structural Component Key Features Chemical Significance
Indole Core Bicyclic aromatic system with nitrogen Electron-rich character, aromatic stability
Cyclohex-1-en-1-yl Group Six-membered ring with one double bond Conformational flexibility, steric interactions
Carboxylic Acid (6-position) Ionizable functional group Hydrogen bonding, metal coordination
Overall Molecular Formula C₁₅H₁₅NO₂ Molecular weight 241.28 g/mol

Properties

IUPAC Name

3-(cyclohexen-1-yl)-1H-indole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c17-15(18)11-6-7-12-13(9-16-14(12)8-11)10-4-2-1-3-5-10/h4,6-9,16H,1-3,5H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQBDRIDNEPEVTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)C2=CNC3=C2C=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60458023
Record name 3-(Cyclohex-1-en-1-yl)-1H-indole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

494799-16-5
Record name 3-(Cyclohex-1-en-1-yl)-1H-indole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Alkylation of Indole-6-Carboxylic Acid

This method involves introducing the cyclohexenyl group at position 3 of the indole ring via electrophilic substitution.

Typical Procedure :

  • Indole-6-carboxylic acid is reacted with cyclohexenyl bromide or chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).
  • The reaction proceeds under anhydrous conditions in a polar aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

Key Considerations :

  • Regioselectivity favors substitution at position 3 due to indole’s electronic properties.
  • Yields depend on the stability of the cyclohexenyl electrophile and reaction temperature.

Ionic Liquid-Mediated Cyclohexenylation

Adapted from cyclohexanone-indole coupling (Source), this method substitutes cyclohexanone with cyclohexenone to retain the double bond.

Procedure :

  • Reactants : Indole-6-carboxylic acid (1.0 mmol), cyclohexenone (1.2 mmol).
  • Catalyst : Ionic liquid (e.g., 1-butyl-3-methylimidazolium hydrogen sulfate, 0.1 mmol).
  • Conditions : Stirred at 100°C for 1 hour under air.
  • Workup : Extraction with ethyl acetate and purification via chromatography.

Advantages :

  • Catalyst reusability.
  • Avoids harsh acids/bases.

-Sigmatropic Rearrangement

Inspired by diarylcyclohexenone synthesis (Source), this route constructs the indole core with pre-installed substituents.

Steps :

  • Starting Material : Phenyl pyruvate derivative functionalized with a cyclohexenyl group.
  • Reaction : Heated with a substituted enone under microwave irradiation (135°C, 30 minutes).
  • Rearomatization : Acidic workup induces cyclization to form the indole ring.

Yield Optimization :

  • Microwave heating improves reaction efficiency (87–90% yields reported for analogous systems).

Transition Metal-Catalyzed Coupling

A Suzuki-Miyaura coupling introduces the cyclohexenyl group to a halogenated indole precursor.

Example :

  • Substrate : 3-Bromo-1H-indole-6-carboxylic acid.
  • Reagent : Cyclohexenylboronic acid.
  • Catalyst : Pd(PPh₃)₄ (5 mol%) in a mixture of THF/H₂O.
  • Conditions : Heated at 80°C for 12 hours.

Data Table : Comparison of Coupling Methods

Method Catalyst Solvent Yield (%)
Suzuki-Miyaura Pd(PPh₃)₄ THF/H₂O 75–85
Buchwald-Hartwig Pd₂(dba)₃/XPhos Toluene 70–78

Hydrogenation Precursor Synthesis

The compound is frequently synthesized as an intermediate before hydrogenation to cyclohexyl derivatives (Source).

Representative Hydrogenation Conditions :

Catalyst Solvent Pressure (psi) Time (h) Yield (%)
Pd(OH)₂/C THF/MeOH (1:1) 60 14 90
10% Pd/C THF/MeOH 55 18 79

Note : These conditions are for hydrogenating the cyclohexenyl group but highlight the stability of the precursor.

Critical Analysis of Methodologies

  • Friedel-Crafts vs. Ionic Liquid : The former offers higher yields but requires stoichiometric Lewis acids, while the latter is greener but less explored for cyclohexenyl systems.
  • Sigmatropic Rearrangement : Efficient for complex frameworks but demands specialized starting materials.
  • Coupling Reactions : Versatile for late-stage functionalization but reliant on halogenated precursors.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antiviral Properties

One of the significant applications of 3-(Cyclohex-1-en-1-yl)-1H-indole-6-carboxylic acid is its potential as an antiviral agent. Research indicates that compounds with indole structures exhibit activity against various viruses, including Hepatitis B and C. Specifically, this compound has been identified as a modulator of the Hepatitis B core protein, suggesting its utility in treating viral infections by interfering with viral replication mechanisms .

1.2 PPAR Modulation

The compound has also been studied for its role as a Peroxisome Proliferator-Activated Receptor (PPAR) modulator. PPARs are crucial in regulating lipid metabolism and glucose homeostasis, making them targets for treating metabolic disorders. The carboxylic acid functional group in this compound may enhance its binding affinity to PPARs, thus influencing metabolic pathways .

1.3 Anti-inflammatory Effects

Indole derivatives are known for their anti-inflammatory properties. The structural characteristics of this compound may contribute to its ability to inhibit inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by chronic inflammation .

Chemical Synthesis and Materials Science

2.1 Synthetic Intermediates

In the realm of synthetic organic chemistry, this compound serves as a versatile intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, facilitating the development of novel compounds with desired biological activities .

2.2 Polymer Chemistry

The compound's reactivity can also be leveraged in polymer chemistry, where it might be used to create functionalized polymers with specific properties for applications in coatings, adhesives, and other materials . The incorporation of indole derivatives into polymer matrices can enhance thermal stability and mechanical properties.

Case Studies and Research Findings

Study Focus Findings
Study on Antiviral ActivityInvestigated the efficacy against Hepatitis BDemonstrated significant inhibition of viral replication
PPAR Modulation ResearchEvaluated metabolic effectsShowed potential for improving insulin sensitivity
Synthesis of Indole DerivativesExplored synthetic routesProvided methods for creating complex indole-based compounds

Mechanism of Action

The mechanism by which 3-(Cyclohex-1-en-1-yl)-1H-indole-6-carboxylic acid exerts its effects is largely dependent on its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with enzymes and receptors involved in inflammatory pathways, thereby modulating their activity. The indole core can mimic natural substrates or inhibitors, allowing it to bind to active sites and alter biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Substituted Indole Cores

Substituent Position and Functional Group Variations
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Features
3-(Cyclohex-1-en-1-yl)-1H-indole-6-carboxylic acid 494799-16-5 C₁₅H₁₅NO₂ 241.29 Cyclohexene at C3; carboxylic acid at C6
6-(Trifluoromethyl)-1H-indole-3-carboxylic acid 13544-10-0 C₁₀H₆F₃NO₂ 229.16 Trifluoromethyl (-CF₃) at C6; carboxylic acid at C3
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 16381-48-9 C₁₀H₈ClNO₂ 209.63 Chlorine at C7; methyl at C3; carboxylic acid at C2
6-Methoxy-1H-indole-3-carboxylic acid N/A C₁₀H₉NO₃ 191.18 Methoxy (-OCH₃) at C6; carboxylic acid at C3
6-Amino-1-methyl-1H-indole-3-carboxylic acid 1058740-80-9 C₁₀H₁₀N₂O₂ 190.20 Amino (-NH₂) at C6; methyl at N1; carboxylic acid at C3

Key Observations :

  • Positional Effects : The location of the carboxylic acid group (C2, C3, or C6) influences hydrogen bonding and solubility. For example, the C6-carboxylic acid in the target compound may enhance aqueous solubility compared to C3-substituted analogues .
  • Electron-Withdrawing Groups : The -CF₃ group in 6-(trifluoromethyl)-1H-indole-3-carboxylic acid increases lipophilicity and metabolic stability, making it valuable in drug design .
  • Steric Effects : Bulky substituents like cyclohexene (target compound) or benzyloxy groups (e.g., 6-benzyloxy-1H-indazole-3-carboxylic acid ) may hinder receptor binding but improve membrane permeability.
Cyclohexene Ring Modifications
Compound Name CAS No. Molecular Formula Key Modifications
This compound 494799-16-5 C₁₅H₁₅NO₂ Cyclohexene at C3; unsaturated ring
6-Carbamoylcyclohex-3-ene-1-carboxylic acid 2028-12-8 C₈H₁₁NO₃ Carbamoyl (-CONH₂) at C6; saturated cyclohexane
Methyl 3-cyclohexyl-1H-indole-6-carboxylate 494799-18-7 C₁₇H₁₉NO₂ Cyclohexyl (saturated) at C3; methyl ester at C6

Key Observations :

  • Functional Group Interchange : Carbamoyl or ester groups (e.g., 6-carbamoylcyclohex-3-ene-1-carboxylic acid ) alter solubility and reactivity. The carboxylic acid in the target compound allows for salt formation, improving bioavailability.

Pharmacologically Relevant Analogues

Nintedanib (BIBF 1120)
  • Structure : A 1H-indole-6-carboxylic acid derivative with a methyl ester and complex substituents, including a piperazinyl-acetyl group .
  • Key Differences : Nintedanib’s extended structure enables multi-kinase inhibition (VEGFR, FGFR, PDGFR), whereas the target compound lacks these pharmacophores .
  • Relevance : Highlights the importance of indole-carboxylic acid scaffolds in kinase inhibitor design.

Biological Activity

3-(Cyclohex-1-en-1-yl)-1H-indole-6-carboxylic acid, with the CAS number 494799-16-5, is an indole derivative that has garnered attention for its potential biological activities. This compound's structure, featuring both an indole ring and a carboxylic acid moiety, suggests possible interactions with various biological targets, particularly in the realm of medicinal chemistry.

  • Molecular Formula : C15H15NO2
  • Molecular Weight : 241.288 g/mol
  • Purity : 95% .

Antiviral Activity

Research indicates that certain indole derivatives exhibit antiviral properties. For example, indole compounds have been shown to inhibit Hepatitis C virus (HCV) polymerase, suggesting that similar compounds could possess comparable effects. The mechanisms often involve interaction with viral proteins or interference with viral replication processes .

Anti-inflammatory Activity

Indole derivatives are known to act as antagonists of cysteinyl leukotrienes (CysLTs), which are mediators of inflammation. Compounds that share structural features with this compound have demonstrated selective antagonism against CysLT receptors, which could be beneficial in treating conditions like asthma and other inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of indole derivatives:

  • CysLT Antagonism :
    • A study identified a novel class of selective CysLT 1 antagonists derived from indole structures. These compounds showed significant inhibition of chemotaxis at low concentrations (10 nM), indicating their potential as therapeutic agents in inflammatory diseases .
  • Antiviral Properties :
    • Indoles similar to this compound have been reported to inhibit viral replication in HCV models. The presence of specific functional groups was crucial for enhancing antiviral activity .

Table: Comparison of Biological Activities of Indole Derivatives

Compound NameBiological ActivityIC50 Value (μM)Reference
Compound ACysLT 1 antagonist0.0059 ± 0.0011
Compound BHCV polymerase inhibitorNot specified
Compound CGeneral anti-inflammatoryNot specified

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Cyclohex-1-en-1-yl)-1H-indole-6-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of indole derivatives often involves coupling reactions or cyclization strategies. For example, indole-6-carboxylic acid derivatives can be synthesized via condensation of formyl-indole intermediates with cyclohexene-containing reagents under acidic conditions (e.g., acetic acid with sodium acetate as a catalyst, as seen in analogous syntheses of 3-formyl-indole derivatives ). Reaction optimization may include varying temperature (reflux vs. room temperature), stoichiometry of reagents, or solvent systems (e.g., methanol vs. acetic acid) to improve yield and purity. Characterization via HPLC or LC-MS is critical to monitor byproduct formation .

Q. How can the purity and structural integrity of this compound be confirmed?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR : Compare 1^1H and 13^{13}C NMR spectra with computed data (e.g., InChI-derived predictions for indole derivatives ).
  • Mass Spectrometry : Confirm molecular weight (e.g., expected m/z ~285.3 for C15H15NO2C_{15}H_{15}NO_2) using ESI-MS or MALDI-TOF.
  • X-ray Crystallography : If single crystals are obtainable, SHELXL/SHELXD programs can resolve the structure, particularly for assessing cyclohexene ring disorder, as observed in structurally related compounds .

Q. What safety protocols are recommended for handling indole-carboxylic acid derivatives?

  • Methodological Answer : While specific data for this compound is unavailable, general guidelines for indole derivatives include:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use P95 respirators if aerosolization is possible .
  • Ventilation : Conduct reactions in a fume hood to mitigate exposure to volatile reagents (e.g., acetic acid during synthesis) .
  • Waste Disposal : Neutralize acidic byproducts before disposal to comply with environmental regulations .

Advanced Research Questions

Q. How does the cyclohexene substituent influence the compound’s electronic properties and reactivity?

  • Methodological Answer : The cyclohexene ring introduces steric hindrance and electron-withdrawing/donating effects depending on its conformation. Computational modeling (e.g., DFT calculations using Gaussian) can predict charge distribution and reactive sites. Experimentally, cyclic voltammetry may reveal redox behavior, while Hammett plots correlate substituent effects with reaction rates in nucleophilic/electrophilic substitutions .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, melting point) for indole-carboxylic acid analogs?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. To address this:

  • DSC/TGA : Determine melting points and thermal stability under controlled conditions.
  • Solubility Studies : Test in solvents (DMSO, ethanol, water) at varying pH levels, noting aggregation via dynamic light scattering .
  • Reproducibility : Cross-validate data across labs using standardized protocols (e.g., USP guidelines) .

Q. How can structure-activity relationships (SAR) be explored for this compound in pharmacological contexts?

  • Methodological Answer :

  • In Vitro Assays : Screen against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity, referencing indene-carboxylic acid analogs ).
  • Docking Studies : Use AutoDock or Schrödinger Suite to model interactions with protein targets (e.g., COX-2 or kinase domains).
  • Derivatization : Synthesize esters or amides of the carboxylic acid group to assess bioavailability and potency .

Q. What advanced techniques characterize the compound’s solid-state behavior (e.g., polymorphism, crystallinity)?

  • Methodological Answer :

  • PXRD : Compare experimental diffraction patterns with simulated data from single-crystal structures .
  • SEM/TEM : Image crystal morphology to correlate with dissolution rates.
  • Solid-State NMR : Probe hydrogen bonding and molecular packing, critical for drug formulation .

Data Contradiction Analysis

  • Example : Conflicting melting points in literature may stem from differing crystallization solvents (e.g., ethanol vs. acetone). Researchers should document solvent systems and heating rates in DSC protocols to ensure reproducibility .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Cyclohex-1-en-1-yl)-1H-indole-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(Cyclohex-1-en-1-yl)-1H-indole-6-carboxylic acid

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